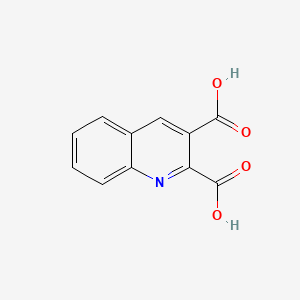

2,3-Quinolinedicarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVMHKAHWKQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027281 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-38-9 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Quinolinedicarboxylic Acid and Its Derivatives

Classical and Established Synthesis Routes

The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several established methods being adapted for the synthesis of 2,3-quinolinedicarboxylic acid and its related esters.

Cyclization Reactions

Cyclization reactions, which involve the formation of the quinoline's pyridine (B92270) ring from acyclic precursors, are the most common strategies. These methods include the Friedländer synthesis, annulation of anilines, and Vilsmeier-Haack reactions.

The Friedländer synthesis is a widely used and straightforward method for preparing quinoline derivatives. youtube.com The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. youtube.comCurrent time information in Bangalore, IN.mdpi.com

For the specific synthesis of esters of this compound, a common variant involves the reaction of 2-aminobenzaldehyde (B1207257) with diethyl oxalacetate (B90230). d-nb.infonih.govnih.gov This reaction proceeds via an initial condensation followed by cyclodehydration to form the quinoline ring system directly functionalized at the 2 and 3 positions. researchgate.net Numerous catalysts have been developed to improve the efficiency and yield of this transformation, operating under various conditions. rsc.orggoogleapis.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 2-Aminobenzaldehyde | Diethyl oxalacetate | Base- or acid-catalyzed | Diethyl quinoline-2,3-dicarboxylate | d-nb.info, nih.gov |

| o-Nitroarylcarbaldehydes | Ketones/Aldehydes | Fe/HCl (in situ reduction), then KOH | Substituted Quinolines | ualberta.ca |

| 2-Aminoaryl ketones | α-Methylene carbonyl compounds | Nafion, microwave irradiation | Substituted Quinolines | metu.edu.tr |

| 2-Aminobenzophenone | Ethyl acetoacetate | Indium(III) triflate, solvent-free, 100°C | 2-Steryl quinolones | googleapis.com |

The annulation of anilines with various dicarbonyl compounds or their equivalents provides another versatile route to the quinoline core. These methods often involve a multi-component reaction strategy, building the quinoline ring in a single pot.

A notable method involves the reaction of anilines with dialkyl acetylenedicarboxylates. google.comlibretexts.org A metal-free approach utilizes molecular iodine as a catalyst to facilitate the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from various aryl amines and dimethyl or diethyl acetylenedicarboxylate (B1228247) in acetonitrile (B52724) at 80 °C. google.com This reaction is advantageous due to the avoidance of metal catalysts, ease of handling, and high regioselectivity. google.com Other established named reactions like the Doebner-von Miller and Combes syntheses also fall under this category, using α,β-unsaturated carbonyls or 1,3-diketones, respectively. rsc.orgsci-hub.se A rhodium-catalyzed C-H activation strategy has also been developed, which couples anilines with electron-deficient alkynes, followed by carbonylation and annulation to form 3-substituted quinolines. rsc.org

| Aniline (B41778) Derivative | Dicarbonyl Compound / Alkyne | Catalyst/Reagent | Product Type | Reference(s) |

| Aryl amines | Dimethyl/diethyl acetylenedicarboxylate | I₂ (20 mol%) | Quinoline-2,4-dicarboxylates | google.com |

| Anilines | Electron-deficient alkynes | Rhodium catalyst, CO surrogate | 3-Substituted quinolines | rsc.org |

| Anilines | Pyruvic acid, Arylaldehydes | Microwave-assisted (Doebner reaction) | 2-Aryl-4-quinoline carboxylic acids | youtube.com |

| Anilines | β-Keto esters | Acid-catalyzed (Conrad-Limpach) | 4-Hydroxyquinolines | sci-hub.se |

The Vilsmeier-Haack reaction provides a powerful tool for the construction of functionalized quinolines that can serve as precursors to this compound. The classical reaction involves treating an N-arylacetamide with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline. These intermediates are valuable as they can undergo further transformations.

A more direct route to the quinoline-2,3-dicarboxylic acid skeleton using Vilsmeier chemistry has also been developed. This process starts with the reaction of an aniline with a keto-ester or dialkyl acetylenedicarboxylate to form a β-anilino-α,β-unsaturated ester. This intermediate is then treated with a Vilsmeier reagent, which induces cyclization to form the dialkyl quinoline-2,3-dicarboxylate. Subsequent hydrolysis of the ester groups yields the desired diacid. Another pathway involves the Vilsmeier reagent facilitating the cyclization of anilinosuccinimides to form acridinimides, which can then be hydrolyzed under basic conditions to give this compound.

| Starting Material | Reagent(s) | Intermediate | Final Product | Reference(s) |

| N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinoline | Derivative precursor | |

| β-Anilino-α,β-unsaturated ester | Vilsmeier reagent | Dialkyl quinoline-2,3-dicarboxylate | Quinoline-2,3-dicarboxylic acid | |

| N-Substituted-3-anilinosuccinimide | Vilsmeier reagent, then NaOH/HCl | Acridinimide | Quinoline-2,3-dicarboxylic acid |

Annulation of Anilines with Dicarbonyl Compounds

Oxidation-Based Approaches

Oxidation of pre-existing, suitably substituted quinoline precursors offers an alternative synthetic strategy. This approach hinges on the selective oxidation of side chains without degrading the aromatic quinoline core.

The synthesis of this compound via the oxidation of simple alkyl-substituted quinolines, such as 2,3-dimethylquinoline (B161893), presents significant challenges. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) tend to preferentially attack and cleave the electron-rich benzene (B151609) portion of the quinoline ring, resulting in the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). rsc.org Similarly, ozonolysis of 2,3-dimethylquinoline leads to cleavage of the benzene ring. rsc.org

However, more selective oxidation methods have been developed. Research has shown that the methyl groups at the 2- and 4-positions of the quinoline ring are particularly susceptible to selective oxidation, often yielding the corresponding aldehydes as initial products. A patent describes a method where a quinoline precursor with a methyl group at the 3-position (and a different group at C2) can be oxidized to the dicarboxylic acid. This is achieved under aqueous basic conditions using nickel peroxide as the oxidizing agent, which also facilitates the hydrolysis of other functional groups. Another patented method describes the oxidation of various alkyl-substituted quinolines to their corresponding carboxylic acids using manganese dioxide in concentrated sulfuric acid at elevated temperatures. These targeted oxidation strategies are crucial for converting alkylated quinolines into the desired dicarboxylic acid without cleaving the heterocyclic core.

| Precursor | Oxidizing Agent/Conditions | Product | Remarks | Reference(s) |

| Quinoline | Potassium permanganate (KMnO₄) | Pyridine-2,3-dicarboxylic acid | Benzene ring cleavage | rsc.org |

| 6- and 8-Methylquinoline | TiO₂ photocatalyst, UV, O₂ | Quinoline-6- and -8-carbaldehyde | Selective methyl group oxidation to aldehyde | |

| 2-Methylquinolines | PIDA, microwave | 2-Quinolinecarboxaldehydes | Selective C2-methyl oxidation | |

| 3-Methyl-substituted quinoline | Nickel peroxide, aq. base | Quinoline-2,3-dicarboxylic acid | Concurrent oxidation and hydrolysis | |

| Alpha-picoline sulfate (B86663) | MnO₂, H₂SO₄, 130-140°C | Picolinic acid | Example of general method for alkyl N-heterocycles |

Oxidative Cleavage Methods (e.g., Ozonolysis)

The oxidative cleavage of the benzene ring of the quinoline system is a direct, albeit sometimes harsh, method for the synthesis of pyridine-2,3-dicarboxylic acid, the parent compound of the target structure. Ozonolysis is a principal technique in this category.

The process involves the reaction of quinoline or its substituted derivatives with ozone, which cleaves the carbocyclic ring. This is typically followed by an oxidative work-up to convert the resulting intermediates into the desired dicarboxylic acid. For instance, the ozonolysis of quinoline itself, when followed by treatment with an oxidizing agent like hydrogen peroxide, yields pyridine-2,3-dicarboxylic acid. chim.it The efficiency of this transformation can be influenced by the reaction conditions and the nature of the substituents on the quinoline ring.

Research has demonstrated the ozonolysis of quinoline and its derivatives, such as 8-nitroquinoline (B147351) and 6-methoxyquinoline, in a continuous flow reactor. mdpi.com Subsequent oxidative work-up of the ozonolysis products of quinoline resulted in pyridine-2,3-dicarboxylic acid in a 72.7% yield. mdpi.com This highlights the viability of ozonolysis for this transformation.

Alternative oxidative cleavage methods have also been explored. One such method employs ruthenium tetroxide under catalytic conditions for the oxidation of halogenated quinolines. organic-chemistry.org This approach has been used to synthesize pyridine-2,3-dicarboxylic acids bearing halogen substituents, with yields varying based on the position and nature of the halogen. For example, 6-chloro and 6-bromo-substituted quinolines provided the corresponding diacids in yields of up to 71%. organic-chemistry.org

| Starting Material | Oxidizing System | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline | 1. O₃ 2. Oxidative Work-up | Pyridine-2,3-dicarboxylic acid | 72.7% | mdpi.com |

| 8-Nitroquinoline | 1. O₃ 2. Oxidative Work-up | Pyridine-2,3-dicarboxylic acid | 24.7% | mdpi.com |

| 6-Chloroquinoline | RuO₄ (catalytic) | 6-Chloropyridine-2,3-dicarboxylic acid | 46-71% | organic-chemistry.org |

| 6-Bromoquinoline | RuO₄ (catalytic) | 6-Bromopyridine-2,3-dicarboxylic acid | 46-71% | organic-chemistry.org |

Modern and Green Chemistry Approaches

In the quest for more efficient and environmentally benign synthetic routes, modern chemistry has focused on multicomponent reactions and catalytic processes. These approaches offer advantages in terms of atom economy, reduced waste, and simplified procedures.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued in synthetic chemistry.

The Doebner reaction is a well-established MCR that traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids. researchgate.net While the classic Doebner reaction does not directly yield this compound, its principles have been adapted in modern synthetic strategies for quinoline derivatives. The reaction is known for its operational simplicity and the ability to generate molecular complexity in a single step. researchgate.nettandfonline.com

Modern adaptations have focused on improving the reaction's green credentials by, for example, running it under catalyst-free conditions. rsc.org A study demonstrated the synthesis of a series of trimethoxy-substituted quinoline-4-carboxylic acid derivatives via a Doebner reaction without a catalyst, achieving high yields through a simple work-up procedure. rsc.org Another adaptation involves the use of sulfamic acid as a catalyst in a three-component reaction of aniline, benzaldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acid, which is a key step in the synthesis of a quinolinecarboxylic acid-linked covalent organic framework (QCA-COF).

Three-component cyclocondensation reactions represent a powerful strategy for the one-pot synthesis of complex quinoline derivatives, including those with dicarboxylate functionalities. A notable example is the synthesis of 2H-thiopyrano[2,3-b]quinoline-2,3-dicarboxylates. This reaction involves the one-pot coupling of 2-mercaptoquinoline-3-carbaldehydes, dialkyl acetylenedicarboxylates, and triphenylphosphine. tandfonline.comtandfonline.comkisti.re.kr The process is highly efficient, proceeding at room temperature in dichloromethane (B109758) and affording the tricyclic products in excellent yields, typically between 80-90%. tandfonline.com

Another application of three-component reactions is the synthesis of hexahydro-2-quinolinecarboxylic acids through the cyclocondensation of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. scirp.org This protocol is lauded for its simplicity, high yields, and environmentally friendly nature. scirp.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Mercaptoquinoline-3-carbaldehyde | Dialkyl acetylenedicarboxylate | Triphenylphosphine | 2H-Thiopyrano[2,3-b]quinoline-2,3-dicarboxylate | 80-90% | tandfonline.com |

Doebner Reaction and its Adaptations

Catalytic Synthesis

The use of metal catalysts has revolutionized the synthesis of quinolines, allowing for novel bond formations and reaction pathways under milder conditions.

Various metal-catalyzed reactions have been developed for the synthesis of this compound derivatives. An efficient protocol utilizing recyclable nano copper oxide (CuO) powder as a catalyst has been reported for the synthesis of quinoline-2,3-dicarboxylates. rsc.org This method involves the reaction of acetylenedicarboxylates with 2-aminocarbonyl compounds in acetonitrile at 40 °C. The process is ligand-free and the catalyst can be recycled multiple times, making it an attractive green alternative. rsc.org

Palladium catalysis has also been instrumental in the synthesis of quinoline derivatives. One such method is the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. researchgate.netnih.gov Under oxidative conditions, these starting materials can be selectively converted into quinoline-3-carboxylic esters in fair to good yields. researchgate.netnih.gov Another palladium-catalyzed approach is the Heck reaction and cyclization of Morita-Baylis-Hillman adducts with 2-iodoaniline, which produces 2,3-disubstituted quinoline derivatives. organic-chemistry.org

More recently, a copper(I)-catalyzed [4 + 1 + 1] annulation strategy has been developed for the synthesis of 2,3-diaroylquinolines using ammonium salts and anthranils, with molecular oxygen as the terminal oxidant. mdpi.com This method is noted for its use of readily available starting materials and broad substrate scope. mdpi.com

| Catalyst | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nano CuO | Acetylenedicarboxylates, 2-Aminocarbonyl compounds | Quinoline-2,3-dicarboxylates | Recyclable catalyst, ligand-free | rsc.org |

| PdI₂-KI | 1-(2-Aminoaryl)-2-yn-1-ols, CO/Air | Quinoline-3-carboxylic esters | Oxidative carbonylation | researchgate.netnih.gov |

| CuCl | Ammonium salts, Anthranils | 2,3-Diaroylquinolines | [4+1+1] annulation, O₂ as oxidant | mdpi.com |

Heterogeneous Catalysis utilizing Nanomaterials (e.g., TiO2 NPs)

The pursuit of environmentally benign and efficient synthetic routes has led to the exploration of heterogeneous catalysis, with nanomaterials emerging as highly effective catalysts. Titanium dioxide nanoparticles (TiO2 NPs), in particular, have demonstrated significant utility in the synthesis of this compound and its derivatives. These nanoparticles function as efficient, reusable heterogeneous catalysts that can operate under mild conditions.

One notable application is the one-pot, three-component reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate. colab.ws This reaction, catalyzed by a catalytic amount of TiO2 NPs, proceeds under solvent-free conditions to afford 5-oxo-4-aryl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acids in high yields. colab.ws The use of TiO2 NPs as a dual Lewis acid and Lewis base catalyst has been reported for the synthesis of 2-quinolinecarboxylic acid derivatives, achieving yields between 92% and 98% under solvent-free conditions with a 10 mol% catalyst concentration. researchgate.net The advantages of using nanocatalysts like TiO2 NPs include their high reactivity, reusability, and the often milder reaction conditions required compared to traditional catalysts. acs.orgnih.gov

Detailed findings on the use of TiO2 NPs are presented in the table below:

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Arylmethylidenepyruvic acids, 1,3-cyclohexanediones, Ammonium acetate | TiO2 NPs | Solvent-free | 5-oxo-4-aryl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid | High | colab.ws |

| Arylmethylidenepyruvic acids, 1,3-cyclohexanediones, Ammonium acetate | TiO2 NPs (10 mol%) | Solvent-free | 2-Quinolinecarboxylic acid derivatives | 92-98% | researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. The synthesis of this compound derivatives has benefited greatly from this approach.

A simple, efficient, and clean synthetic route to 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid derivatives involves the three-component reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate under solvent-free conditions. scirp.org This method is lauded for its operational simplicity, high yields, and short reaction times. scirp.org The combination of solvent-free conditions with TiO2 nanoparticle catalysis further exemplifies the move towards more sustainable synthetic protocols. colab.ws The use of infrared irradiation has also been explored as a method for promoting the formation of carboxamides from carboxylic acids and primary amines in the absence of a solvent. scirp.org

| Reactants | Conditions | Product | Yield | Reference |

| Arylmethylidenepyruvic acids, 1,3-cyclohexanediones, Ammonium acetate | Solvent-free abrasion | 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid derivatives | 87-93% | scirp.org |

| Cinnamic acid derivatives, Primary amines | Solvent-free, Infrared (IR) light | Carboxamides | 50-85% | scirp.org |

Derivatization Strategies for Functionalization

This compound is a valuable starting material for the synthesis of a wide array of functionalized molecules. Its dicarboxylic acid moiety allows for a range of derivatization strategies, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Anhydride (B1165640) Formation and Subsequent Reactivity

The conversion of this compound to its corresponding anhydride is a key step in its derivatization. This is readily achieved by heating the diacid with an excess of acetic anhydride at temperatures ranging from 70°C to 95°C. prepchem.com The resulting this compound anhydride is a crucial intermediate for further transformations. prepchem.comgoogle.com

The anhydride is particularly useful for the synthesis of certain herbicidal agents. google.com For instance, it can be reacted with an appropriately substituted aminocarboxamide or aminothiocarboxamide. google.com This reaction leads to the formation of a 2-carbamoyl quinoline-3-carboxylic acid, which can then undergo cyclization under basic conditions to yield potent herbicidal imidazolinyl quinolinecarboxylic acids. google.com The reactivity of the anhydride also extends to the synthesis of other heterocyclic systems, such as pyridazinedione derivatives. researchgate.net

Esterification and Amidation Transformations

The carboxylic acid groups of this compound and its derivatives are readily converted into esters and amides, which are fundamental transformations in organic synthesis. libretexts.org Esterification can be accomplished through various methods, including reaction with an alcohol in the presence of an acid catalyst or by using reagents like methyl iodide with a base such as cesium carbonate. nih.govorganic-chemistry.org

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is equally important. libretexts.org This transformation can be carried out directly or, more commonly, by activating the carboxylic acid, for instance, by converting it to its ester. The amidation of ethyl esters of quinoline carboxylic acids with various amines in boiling ethanol (B145695) has been shown to produce the corresponding amides in high yields. researchgate.net These transformations are critical for building complex molecules and are often employed in the synthesis of biologically active compounds. libretexts.org

| Transformation | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst | Ester | libretexts.org |

| Esterification | MeI, Cs2CO3, DMF | Methyl Ester | nih.gov |

| Amidation | Amine, Activating agent | Amide | libretexts.org |

| Amidation | Arylalkylamine, Ethanol (reflux) | N-(arylalkyl)-...-carboxamide | researchgate.net |

Halogenation and Alkoxylation Modulations

Introducing halogen atoms or alkoxy groups onto the quinoline scaffold can significantly modulate the properties of the resulting compounds. Halogenation of carboxylic acid derivatives can occur at the alpha-carbon to the carboxyl group through reactions like the Hell-Volhardt-Zelinski reaction, which typically involves using PBr3 or PCl3 as a catalyst. libretexts.orgmsu.edu This method proceeds by first converting the acid to an acyl halide, which more readily enolizes and undergoes halogenation. msu.edu

Alkoxylation, the introduction of an alkoxy group (-OR), has also been explored. A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their biological activities. nih.gov Furthermore, direct 4-alkoxylation has been noted in studies involving 3-nitroquinolones. researchgate.net The synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives involves a Williamson ether synthesis, reacting a halomethyl quinoline carboxylate with an 8-hydroxyquinoline, followed by hydrolysis, effectively introducing an aryloxy group. researchgate.net

Incorporation of Amino and Other Heterocyclic Moieties

The functionalization of the this compound framework can be extended to include the incorporation of amino groups and the construction of new heterocyclic rings. Novel 3-quinolinecarboxylic acids bearing amino substituents have been synthesized and studied for their structure-activity relationships. acs.org A one-pot synthesis method has been developed to produce 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives. oup.com

Furthermore, the versatile anhydride of this compound serves as a building block for more complex heterocyclic systems. For example, it can be used to prepare pyridazinedione derivatives. researchgate.net In another instance, 2-(4'-aminophenyl)-4-quinolinecarboxylic acid has been used as a precursor to synthesize a series of naphthylazo derivatives, demonstrating the introduction of both an amino group and a larger aromatic system. researchgate.net These strategies highlight the immense potential of this compound and its derivatives for creating diverse and complex molecular structures. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization in 2,3 Quinolinedicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual hydrogen and carbon atoms.

In ¹H-NMR analysis of 2,3-Quinolinedicarboxylic acid, the spectrum is expected to display signals corresponding to the five protons on the quinoline (B57606) ring system and the two acidic protons of the carboxylic acid groups. The chemical shifts of the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The specific positions of these signals are influenced by their proximity to the electron-withdrawing carboxylic acid groups and the nitrogen atom within the heterocyclic ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (Expected) |

| Aromatic Protons (H-4 to H-8) | 7.0 – 9.5 | Doublet, Triplet, Multiplet |

| Carboxylic Acid Protons (2x -COOH) | 10.0 – 13.0 | Broad Singlet |

The ¹³C-NMR spectrum of this compound would show eleven distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts in ¹³C-NMR have a much broader range than in ¹H-NMR, allowing for clear resolution of each carbon signal. oregonstate.edu

The carbons of the two carboxylic acid groups (C=O) are expected to resonate in the 165-185 ppm region, which is characteristic for this functional group. libretexts.orgwisc.edu The nine carbons of the quinoline ring system would appear in the aromatic region, typically between 120 and 170 ppm. oregonstate.edu The carbons directly attached to the carboxylic acid groups (C-2 and C-3) and the nitrogen atom would be the most deshielded among the ring carbons. Quaternary carbons, those without attached hydrogen atoms (such as C-2, C-3, C-4a, and C-8a), often show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbons (C=O) | 165 – 185 |

| Aromatic & Heterocyclic Carbons (C2-C8a) | 120 – 170 |

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and probe the vibrational modes of a molecule. mt.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. ucdavis.edu The spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features. Experimental spectra have been recorded using both KBr-pellet and ATR-neat techniques. nih.gov

The most prominent features in the FT-IR spectrum are associated with the carboxylic acid moieties. A very broad absorption band is expected in the region of 3300–2500 cm⁻¹, which is characteristic of the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimers. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band typically between 1760 and 1690 cm⁻¹. libretexts.org Additionally, C–O stretching and O–H bending vibrations associated with the carboxylic acid group are expected in the fingerprint region, from 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively. libretexts.org Vibrations corresponding to the aromatic quinoline system, such as C=C and C=N stretching, would appear in the 1650-1400 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O–H) | Stretch | 3300 – 2500 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretch | 1760 – 1690 | Strong |

| Aromatic Ring (C=C, C=N) | Stretch | 1650 – 1400 | Medium-Weak |

| Carboxylic Acid (O–H) | Bend | 1440 – 1395 | Medium |

| Carboxylic Acid (C–O) | Stretch | 1320 – 1210 | Medium |

Raman spectroscopy provides information that is complementary to FT-IR, as it detects vibrations that result in a change in molecular polarizability. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of the quinoline ring system. libretexts.org Experimental Raman spectra for this compound have been recorded. nih.gov

The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching vibrations of the aromatic C=C bonds within the quinoline structure. libretexts.org Unlike in FT-IR, the C=O stretching vibration is typically weaker in Raman spectra. This technique is also valuable for studying lower frequency modes that provide information about the crystal lattice structure and polymorphism. mt.com Studies on similar quinoline derivatives show that C-C and C-N vibrations are often coupled and are important for understanding the ring vibrations. researchgate.net

Table 4: Expected Raman Active Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity (Expected) |

| Aromatic Ring (C=C) | Symmetric Stretch | 1600 – 1400 | Strong |

| Quinoline Ring | Ring Breathing Modes | 1000 – 800 | Medium-Strong |

| Carboxylic Acid (C=O) | Stretch | 1760 – 1690 | Weak-Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. slideshare.net

For this compound (molar mass: 217.18 g/mol ), high-resolution mass spectrometry can confirm its elemental formula, C₁₁H₇NO₄. nih.gov Using electrospray ionization (ESI), the compound can be detected in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would have an m/z of approximately 218.04. nih.gov In negative mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 216.03. nih.gov

The fragmentation pattern provides structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, a loss of 17 Da) or the entire carboxyl group (-COOH, a loss of 45 Da). libretexts.orglibretexts.org The fragmentation data for this compound shows a prominent peak at m/z 128.05, which likely corresponds to the quinoline backbone after the loss of both carboxylic acid groups and a hydrogen atom. nih.gov

Table 5: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Adduct | Precursor m/z (Experimental) | Key Fragment Ion (m/z) |

| Positive (ESI) | [M+H]⁺ | 218.0447842 | 128.049476 |

| Negative (ESI) | [M-H]⁻ | 216.0302 | 128.0506 |

Data sourced from PubChem CID 69508. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal determination of the molecular formula of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the confident assignment of an elemental composition. The exact mass of this compound (C11H7NO4) is 217.0375 g/mol . HRMS instruments, such as the Q Exactive Orbitrap, can validate this molecular weight with a high degree of certainty. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In research involving derivatives of quinolinecarboxylic acid, HRMS is consistently utilized for molecular formula validation. The ability to obtain precise mass measurements helps to confirm the successful synthesis of the target compound and to identify any potential byproducts. For instance, in the study of complex natural organic matter, HRMS has been used to identify transformation products like 3-quinolinecarboxylic acid, demonstrating its power in complex mixture analysis. acs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H7NO4 | |

| Exact Mass | 217.0375 g/mol | |

| Monoisotopic Mass | 217.03750770 Da | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is particularly useful for analyzing this compound in complex matrices. The LC component separates the compound from other components in a mixture, and the MS component provides mass information for identification and quantification.

LC-MS/MS, a tandem MS approach, is often employed for enhanced selectivity and sensitivity. In this method, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. LC-MS/MS has been successfully used for the determination of various acidic herbicides in food matrices, showcasing its utility for trace-level analysis. researchgate.net

Public databases like MassBank contain LC-MS data for this compound, including details on the instrument type (e.g., LC-ESI-QFT), ionization mode (e.g., negative), and collision energy. nih.gov For example, one entry details the analysis using a Q Exactive Orbitrap instrument with electrospray ionization (ESI) in negative mode. nih.gov The data shows the precursor ion [M-H]- at m/z 216.0302 and its fragmentation pattern. nih.gov Such data is invaluable for the identification of this compound in various samples.

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Q Exactive Orbitrap (Thermo Scientific) | nih.gov |

| Instrument Type | LC-ESI-QFT | nih.gov |

| Ionization Mode | Negative ESI | nih.gov |

| Precursor m/z ([M-H]-) | 216.0302 | nih.gov |

| Column | Acquity BEH C18 1.7um, 2.1x150mm (Waters) | nih.gov |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials like this compound.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com Instead of a single crystal, a powdered sample containing a multitude of small crystallites in random orientations is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is instrumental in identifying crystalline forms (polymorphs), assessing sample purity, and determining the degree of crystallinity. americanpharmaceuticalreview.com In the context of quinoline derivatives, PXRD has been used to characterize novel materials, such as quinolinecarboxylic acid-linked covalent organic frameworks (COFs). mdpi.com In one study, PXRD analysis of a QCA-COF revealed distinct peaks corresponding to specific crystal facets, which helped in deducing the most probable structure. mdpi.com For various quinolonecarboxylic acid hydrates, PXRD is a key technique for characterization. google.comgoogle.com

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Surface Analysis Techniques

Surface analysis techniques provide information about the elemental composition and chemical states of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nasa.govethz.ch XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ipfdd.de

While specific XPS data for this compound was not found in the provided search results, the technique has been extensively applied to the study of other dicarboxylic acids. researchgate.net In such studies, XPS can distinguish between carbon atoms in different chemical environments, such as the carboxylic acid group (-COOH) and the aliphatic chain. researchgate.net It can also identify different oxygen species. researchgate.net This information is crucial for understanding the surface chemistry of the compound, which can be important in applications like catalysis and materials science.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly in complex matrices or for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and commonly employed methods in this context, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the analysis of this compound (also known as quinolinic acid). It is frequently used to determine the purity of the compound and to quantify it in various samples. epo.orgvwr.com The inherent chemical properties of this compound, such as its polar character due to the carboxylic acid groups and the nitrogen in the pyridine (B92270) ring, influence the selection of HPLC conditions. sielc.com

Given that this compound is not naturally fluorescent and has relatively low UV absorption, methods to enhance detection sensitivity are often required. researchgate.net One successful approach involves derivatization. For instance, the compound can be derivatized in aqueous samples with a fluorescence tag like monodansylcadaverine. This process, using a water-soluble carbodiimide (B86325) for activation, converts the non-fluorescent quinolinic acid into a fluorescent compound, allowing for more sensitive detection by HPLC without needing complex extraction procedures. researchgate.net

Various HPLC methods have been developed, utilizing different stationary and mobile phases to achieve effective separation. Reversed-phase columns, such as the C18 type, are commonly used. researchgate.netscielo.br For example, a method for analyzing moxifloxacin, a quinolinecarboxylic acid derivative, employed a Hypersil® BDS C18 reversed-phase column with a mobile phase of 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3) and acetonitrile (B52724). scielo.br Another method for separating ciprofloxacin, also a quinolinecarboxylic acid derivative, used a µ-Bondapack C18 column with a mobile phase of 0.1 M potassium dihydrogen phosphate (B84403) and acetonitrile (pH 3). mui.ac.ir The separation of isomers, a critical task for purity analysis, has also been achieved using HPLC. rsc.org

The selection of the column and mobile phase is critical for successful separation. A mixed-mode column with anion-exchange capabilities, such as the Newcrom BH, can be used to separate quinolinic acid using a mobile phase consisting of acetonitrile (ACN), water, and sulfuric acid with UV detection at 270 nm. For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid can be substituted for non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com

| Analyte | Column Type | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Quinolinic acid | Newcrom BH (mixed-mode) | Acetonitrile, water, and sulfuric acid | UV at 270 nm | sielc.com |

| Quinolinic acid (derivatized) | Not specified | Not specified | Fluorescence (Ex: 328 nm, Em: 377 nm) | researchgate.net |

| Ciprofloxacin (a quinolinecarboxylic acid derivative) | Kinetex C18 | Acetonitrile:water (50:50 v/v, pH 3.0) | Not specified | researchgate.net |

| Moxifloxacin (a quinolinecarboxylic acid derivative) | Hypersil® BDS C18 (250×4.6 mm, 5µm) | 20 mM ammonium dihydrogen orthophosphate (pH 3) and acetonitrile (75:25) | UV at 295 nm | scielo.br |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and substantially shorter analysis times. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates a specialized system capable of handling the resulting high back-pressures. nih.gov The primary advantage of UPLC in the context of this compound research is its ability to rapidly separate and quantify the compound within complex biological mixtures, often in conjunction with tandem mass spectrometry (UPLC-MS/MS). nih.govmeasurlabs.com

UPLC-MS/MS is particularly valuable for metabolomic studies involving the kynurenine (B1673888) pathway, where this compound is a key metabolite. nih.govresearchgate.net These methods allow for the simultaneous quantification of multiple kynurenine-related compounds from a single sample. A sensitive UPLC-MS/MS method was developed to measure up to 10 such metabolites, including this compound, in various biological matrices. nih.gov This method achieved chromatographic separation of all analytes, including isomers, within a 6.5-minute run time without the need for derivatization. nih.gov

The typical setup for such an analysis involves a reversed-phase UPLC column, such as a Waters Acquity UPLC BEH C18 (1.7 µm particle size). nih.govnih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.govmdpi.com For example, one method for analyzing contaminants, including quinolinecarboxylic acid derivatives, used a Waters Acquity UPLC BEH C18 column with a mobile phase flow rate of 0.3 mL/min and detection by mass spectrometry. nih.gov The enhanced speed of UPLC allows for a significant increase in sample throughput, reducing analysis times from over an hour with some HPLC methods to under 10 minutes. waters.com

| Analyte(s) | Column Type | Detection Method | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Kynurenine pathway metabolites (incl. Quinolinic acid) | Not specified | Tandem mass spectrometry (UPLC-MS/MS) | Simultaneous quantification of multiple metabolites. | nih.govresearchgate.net |

| Water-soluble pollutants (incl. quinolinecarboxylic acid derivatives) | Waters Acquity UPLC BEH C18 (1.7 µm) | Mass spectrometry (ESI mode) | Efficient separation with a flow rate of 0.3 mL/min. | nih.gov |

| Polyphenols | ACQUITY UPLC H-Class | UV and Mass Spectrometry | Reduced analysis time to under 10 minutes from over an hour with HPLC. | waters.com |

| Bongkrekic acid and dehydroacetic acid | Not specified | UPLC-MS/MS | Qualitative screening of bongkrekic acid and its isomer isobongkrekic acid. | frontiersin.org |

Computational and Theoretical Investigations of 2,3 Quinolinedicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 2,3-quinolinedicarboxylic acid can be understood at an electronic level. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's electronic structure, reactivity, and other fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives. scispace.comresearchgate.net This computational method, which is based on the electron density rather than the complex many-electron wavefunction, offers a balance of accuracy and computational efficiency. scispace.com DFT calculations, often employing hybrid functionals like B3LYP, are used to determine various reactivity descriptors. researchgate.netresearchgate.net These descriptors, including ionization energy, molecular hardness, and electrophilicity, provide a quantitative framework for predicting how this compound will behave in chemical reactions. researchgate.net

For instance, the Fukui function, a local reactivity descriptor derived from DFT, can identify the most susceptible atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net Such analyses have been applied to related quinolinecarboxylic acids to predict reaction outcomes like dechlorination or decarboxylation under different chemical environments. researchgate.net The insights gained from DFT calculations are instrumental in rationalizing experimental observations and guiding the synthesis of new functional materials based on the this compound scaffold.

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Quinoline Derivative (Note: This table presents illustrative data for a related quinolinecarboxylic acid derivative to demonstrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available in the cited literature.)

| Descriptor | Value | Predicted Reactivity |

| Ionization Energy | Varies with method | Indicates the ease of removing an electron. |

| Molecular Hardness | Varies with method | Measures resistance to change in electron distribution. |

| Electrophilicity Index | Varies with method | Quantifies the ability to accept electrons. |

Data adapted from studies on related quinoline carboxylic acids. researchgate.net

Ab Initio Methods for Detailed Molecular Property Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate approach for calculating the molecular properties of this compound. Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to obtain precise information on molecular geometry, vibrational frequencies, and electronic energies. researchgate.net These calculations are crucial for a detailed understanding of the molecule's structure and dynamics.

For example, ab initio calculations can be used to compute theoretical vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net Furthermore, these methods can be used to determine various thermodynamic properties, such as zero-point vibrational energies and rotational constants. researchgate.net While computationally more demanding than DFT, ab initio methods offer a benchmark for accuracy and are invaluable for studies requiring a high level of theoretical rigor. The development of semiempirical preconditioners is a recent strategy aimed at accelerating these computationally intensive ab initio calculations without compromising the accuracy of the final results. case.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These computational tools allow for the exploration of conformational flexibility, interactions with other molecules, and the influence of the surrounding environment.

Conformational Analysis and Energy Landscape Mapping

Methods like metadynamics simulations have been successfully used to explore the conformational energy landscapes of related quinoline-based oligomers. uni-muenchen.deresearchgate.net These simulations can predict the most stable conformations and provide insights into the interactions, such as hydrogen bonding and steric effects, that govern the molecule's preferred geometry. uni-muenchen.deresearchgate.net Understanding the conformational preferences of this compound is crucial for predicting its physical properties and how it will interact with biological targets or other molecules. nih.gov

Ligand-Protein Docking Studies for Biological Interaction Prediction

To explore the potential biological activity of this compound, ligand-protein docking studies are employed. univr.it This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. univr.it By evaluating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can identify potential biological targets and predict the molecule's inhibitory or activating effects. nih.govresearchgate.net

Docking software like AutoDock and GOLD are commonly used to perform these simulations. researchgate.netuu.nl For example, in studies of other quinoline derivatives, molecular docking has been used to predict their binding modes within the active sites of enzymes like protein kinase CK2. researchgate.net These studies can reveal key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. nih.govresearchgate.net Such in silico analyses are a critical first step in the drug discovery process, allowing for the prioritization of compounds for further experimental testing. nih.gov

Table 2: Illustrative Results from a Ligand-Protein Docking Study of a Quinoline Derivative (Note: This table presents hypothetical data to illustrate the output of a docking study, as specific data for this compound is not available in the provided context.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase CK2 | -8.5 | Val66, Ile95, Asp175 | Hydrogen Bonding, Hydrophobic Interactions |

| Cannabinoid Receptor 1 | -6.1 | ILE-8, LYS-7, VAL-14 | Hydrogen Bonding, Residual Interaction |

Data is illustrative and based on docking principles and findings for similar compounds. nih.govresearchgate.net

Solvent Effects Modeling

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Solvent effects modeling is a computational approach used to account for the interactions between the solute molecule and the surrounding solvent molecules. These models are crucial for obtaining theoretical results that are comparable to experimental data, which are often collected in solution. researchgate.net

One common approach is the use of continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net This method allows for the calculation of properties like solvation free energy and can be combined with quantum chemical methods like DFT to study how the solvent alters the electronic structure, vibrational frequencies, and reactivity of the molecule. researchgate.net For instance, studies on related quinoline carboxylic acids have shown that solvation can modify the values of reactivity descriptors, thereby influencing the predicted reaction pathways. researchgate.net Explicit solvent models, where individual solvent molecules are included in the simulation, can also be used for a more detailed, albeit computationally more expensive, analysis of specific solute-solvent interactions like hydrogen bonding. utwente.nl

Continuum Solvation Models (e.g., Polarized Continuum Model - PCM)

Continuum solvation models, such as the Polarized Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. aip.orgmdpi.com The solute is placed within a cavity in this continuum, and the model calculates the electrostatic and polarization interactions between the solute and the solvent. gaussian.comq-chem.comuregina.ca This approach is particularly useful for understanding how the bulk properties of a solvent affect the solute.

Table 1: Predicted Impact of Solvents on Key Properties of this compound using a PCM Approach (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted Solvation Energy (kcal/mol) | Predicted Change in Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 0 |

| Toluene | 2.38 | -5.8 | +1.2 |

| Acetonitrile (B52724) | 37.5 | -12.5 | +3.5 |

| Water | 78.4 | -15.2 | +4.1 |

Note: The data in this table is illustrative, based on typical results from PCM calculations on similar aromatic carboxylic acids, and serves to demonstrate the expected trends.

The data illustrates that as the dielectric constant of the solvent increases, the solvation energy becomes more negative, indicating greater stabilization of the solute. Concurrently, the dipole moment of this compound is predicted to increase in more polar solvents, reflecting a greater degree of charge polarization within the molecule induced by the solvent's reaction field.

Explicit Solvation Models for Detailed Solute-Solvent Interactions

In contrast to the continuum approach, explicit solvation models treat individual solvent molecules as distinct entities. aip.org This method, often employed in molecular dynamics (MD) simulations, provides a highly detailed picture of the specific interactions between the solute and the surrounding solvent molecules, such as hydrogen bonding and van der Waals forces. ucr.edursc.orgrsc.orgnih.govuni-saarland.dempg.de While computationally intensive, explicit solvent simulations are crucial for understanding the microscopic details of the solvation shell structure and dynamics. ucr.edursc.orgconicet.gov.ar

For this compound in an aqueous environment, explicit solvent simulations would reveal the precise arrangement of water molecules around the carboxylic acid groups and the quinoline ring. These simulations can quantify the number of hydrogen bonds formed between the solute and water, the average distance of these bonds, and the orientation of water molecules in the first and second solvation shells.

Table 2: Illustrative Data from an Explicit Solvent (Water) Simulation of this compound

| Interaction Site | Average Number of Hydrogen Bonds | Average H-Bond Distance (Å) |

| Carboxyl Group at C2 | 3.5 | 1.8 |

| Carboxyl Group at C3 | 3.7 | 1.75 |

| Quinoline Nitrogen | 1.2 | 2.1 |

Note: This table presents hypothetical data that would be expected from an explicit solvent MD simulation, highlighting the detailed nature of the information that can be obtained.

Such detailed information is invaluable for understanding phenomena where specific solute-solvent interactions are paramount, such as in biological systems or in understanding the kinetics of reactions in solution.

Aromaticity Assessment using Computational Descriptors (e.g., Nucleus Independent Chemical Shifts - NICS)

Aromaticity is a fundamental concept in chemistry that describes the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons. mdpi.comresearchgate.net Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. mdpi.comresearchgate.netuj.edu.pl It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. ucr.edu A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. Values close to zero are typical for non-aromatic systems. researchgate.net

For this compound, NICS calculations can be performed for both the benzene (B151609) and pyridine (B92270) rings to assess their individual aromatic character. DFT studies on related quinoline derivatives have shown that the benzene ring generally exhibits a higher degree of aromaticity than the pyridine ring. mdpi.comresearchgate.net The presence of the electron-withdrawing carboxylic acid groups at positions 2 and 3 would be expected to further modulate the electron density and aromaticity of both rings.

Table 3: Predicted NICS(1) Values for the Rings of this compound (Illustrative)

| Ring System | Predicted NICS(1) Value (ppm) | Aromatic Character |

| Benzene Ring | -9.5 | Aromatic |

| Pyridine Ring | -6.8 | Moderately Aromatic |

Note: The NICS(1) values are calculated 1 Å above the plane of the ring. The values presented are illustrative and based on trends observed in computational studies of substituted quinolines. mdpi.comresearchgate.net

These calculations would confirm the aromatic nature of the quinoline core in this compound and quantify the relative aromaticity of its constituent rings, providing insight into its electronic structure and potential reactivity.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for calculating their energy profiles. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

A common synthetic route to quinoline derivatives is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comalfa-chemistry.comresearchgate.net A plausible pathway for the synthesis of this compound could involve a variation of this reaction. For example, the reaction of 2-aminobenzaldehyde (B1207257) with diethyl oxalacetate (B90230) could lead to the formation of the quinoline ring system, followed by hydrolysis of the ester groups. google.com

Computational modeling of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile, which visually represents the energy changes that occur as the reaction progresses.

Table 4: Illustrative Reaction Energy Profile for a Key Step in the Synthesis of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2-aminobenzaldehyde + diethyl oxalacetate) | 0 |

| 2 | Transition State 1 (Aldol addition) | +15.2 |

| 3 | Intermediate 1 (Aldol adduct) | -5.4 |

| 4 | Transition State 2 (Dehydration) | +10.8 |

| 5 | Intermediate 2 (Enamine) | -12.1 |

| 6 | Transition State 3 (Cyclization) | +18.5 |

| 7 | Product (Diethyl 2,3-quinolinedicarboxylate) | -25.0 |

Note: This table provides a hypothetical energy profile for a plausible reaction mechanism. The energy values are for illustrative purposes to demonstrate the type of data obtained from reaction mechanism studies.

By analyzing the energy profile, the rate-determining step of the reaction (the step with the highest activation energy) can be identified. This knowledge can then be used to propose modifications to the reaction conditions, such as changing the solvent or catalyst, to improve the reaction's efficiency and yield.

Coordination Chemistry of 2,3 Quinolinedicarboxylic Acid

Ligand Design and Synthesis for Metal Complexation

The design of ligands for metal complexation often starts with the synthesis of the organic molecule itself. One method for obtaining the parent dicarboxylic acid involves the hydrolysis of acridinimides. For instance, N-substituted-3-anilinosuccinimides can be treated with aqueous sodium hydroxide (B78521) (NaOH) at elevated temperatures (80–100°C) to yield the 2,3-quinolinedicarboxylic acid intermediate, which is then precipitated by acidification. Another route involves the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) to facilitate the cyclization of anilinosuccinimides to acridinimides, which are subsequently hydrolyzed to form this compound.

Once the ligand is obtained, the synthesis of its metal complexes can be achieved through various methods. A common technique is the solvothermal method. In a specific example, a complex of this compound with lead(II) was synthesized by dissolving the ligand in a basic aqueous solution and then mixing it with an aqueous solution of a metal salt, such as lead nitrate. patsnap.com The reaction mixture, with a metal salt to organic ligand molar ratio of 1:1, is adjusted to a pH of 3-5 and heated at a constant temperature of 160°C for 48 hours. patsnap.com Upon cooling, crystalline products of the metal complex are formed. patsnap.com This method has been successfully used to obtain light yellow, needle-like crystals of a lead(II)-2,3-quinolinedicarboxylate complex. patsnap.com

Metal-Ligand Interactions and Bonding Modes

As a multidentate ligand, this compound can coordinate with metal ions in several ways, dictated by factors such as the nature of the metal ion, the reaction pH, and the presence of other coordinating species. researchgate.netnih.gov The deprotonation of its carboxylic acid groups is a key step, enabling the carboxylate oxygens to form bonds with the metal center.

Bidentate Chelation involving Nitrogen and Oxygen Atoms

A prevalent and stable bonding mode for quinoline (B57606) carboxylic acids involves the formation of a chelate ring. jscimedcentral.com For this compound, the carboxyl group at the 2-position is ideally situated to act in concert with the quinoline nitrogen atom. This results in a bidentate chelating mode, where both the nitrogen atom and an oxygen atom from the adjacent carboxylate group bind to the same metal ion, forming a stable five-membered ring. nih.gov This N,O-bidentate chelation is a common feature in the coordination chemistry of related 2-substituted quinoline carboxylate ligands and strongly influences the geometry of the resulting metal complexes. nih.govjscimedcentral.com

Bridging Ligand Architectures in Polymetallic Complexes

The presence of two carboxylate groups allows this compound to function as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. jscimedcentral.com The carboxylate groups can adopt various bridging modes, such as the syn-syn bidentate bridging mode, where both oxygen atoms of a single carboxylate group coordinate to two different metal ions. nih.gov This bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov For example, studies on the analogous quinoline-2,4-dicarboxylate ligand have shown it behaving as a bridging or bridging-chelating building block that binds two to five metal centers, resulting in complex 3D coordination polymers. nih.gov

Structural Elucidation of Coordination Compounds

The precise structure and bonding within coordination compounds of this compound are determined using a combination of spectroscopic and diffraction techniques.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the carboxylate groups. In the IR spectrum of a lead(II) complex with this compound, the absence of the characteristic absorption peak for the carboxylic acid C=O stretch (typically around 1720-1680 cm⁻¹) indicates that the carboxyl groups have been fully deprotonated and are involved in bonding to the metal ion. patsnap.com The appearance of new bands, such as a C=O stretching vibration around 1540 cm⁻¹, is characteristic of the coordinated carboxylate group. patsnap.com A broad absorption peak in the 3300-3500 cm⁻¹ range suggests the presence of coordinated or crystalline water molecules in the complex. patsnap.com

Other Techniques : Elemental analysis is used to confirm the empirical formula of the synthesized complexes. nih.govjscimedcentral.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of diamagnetic complexes in solution. acs.org Thermal analysis methods, like Thermogravimetric Analysis (TGA), are employed to study the thermal stability of the complexes and the role of solvent molecules. nih.gov

Applications in Catalysis

Coordination complexes derived from this compound have shown potential as catalysts in organic synthesis. The specific arrangement of the ligand around the metal center can create an active site for catalytic transformations.

A notable application is in the hydroxylation of phenol (B47542). A complex synthesized from this compound and lead(II) has been demonstrated to be an effective catalyst for the conversion of phenol to benzenediol. patsnap.com This catalytic system is highlighted for being environmentally friendly and shows promise as a novel catalyst for this specific oxidation reaction. patsnap.com

The table below summarizes the catalytic performance of the lead(II)-2,3-quinolinedicarboxylate complex in the hydroxylation of phenol.

| Catalyst | Reaction | Product | Yield |

| Lead(II) complex of this compound | Phenol Hydroxylation | Benzenediol | ~74% patsnap.com |

Homogeneous Catalysis involving Metal-Quinolinedicarboxylate Complexes

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. essentialchemicalindustry.orgwikipedia.org Transition metal complexes are often excellent homogeneous catalysts due to their ability to exist in various oxidation states, facilitating redox reactions. researchgate.net Metal complexes of this compound have been synthesized and investigated for their catalytic activities in solution.

Detailed research has demonstrated the synthesis and characterization of manganese(II) and cobalt(II) complexes with this compound. rsc.org Specifically, two complexes, formulated as MnL(phen)(H₂O)·H₂O (where H₂L = this compound and phen = 1,10-phenanthroline) and Co(HL)₂(PPA)·4H₂O (where PPA = N¹,N⁴-di(pyridin-4-yl)terephthalamide), have been structurally characterized. rsc.org Both of these complexes feature one-dimensional chain-like structures. rsc.org

The catalytic performance of these complexes was evaluated in the electrocatalytic degradation of methyl orange (MO), an organic dye. rsc.org This process serves as a model for the catalytic decomposition of organic pollutants in wastewater. Both the Mn(II) and Co(II) complexes were found to enhance the degradation rate of methyl orange, a finding attributed to their electrocatalytic activity related to the hydrogen evolution reaction from water. rsc.org This indicates that these complexes can act as effective homogeneous catalysts for redox-driven degradation processes.

Table 1: Electrocatalytic Degradation of Methyl Orange (MO) using Metal-Quinolinedicarboxylate Complexes

| Catalyst | Substrate | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| MnL(phen)(H₂O)·H₂O | Methyl Orange (MO) | Electrocatalytic Degradation | Increased the degradation rate of MO. | rsc.org |

| Co(HL)₂(PPA)·4H₂O | Methyl Orange (MO) | Electrocatalytic Degradation | Increased the degradation rate of MO. | rsc.org |

Heterogeneous Catalysis through Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.infocsic.esresearchgate.net Their high surface area, tunable pore sizes, and the presence of catalytically active metal sites make them excellent candidates for heterogeneous catalysis. researchgate.netnih.gov In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. essentialchemicalindustry.org

While direct catalytic applications of MOFs constructed from this compound are still an emerging area, extensive research on analogous systems provides significant insights. A notable example involves MOFs based on the closely related ligand, pyridine-2,3-dicarboxylic acid (2,3-pdca). These MOFs have been successfully employed as heterogeneous catalysts in important organic transformations such as Knoevenagel condensation and C–H bond activation. nih.gov

In one study, four different MOFs based on 2,3-pdca and different metal ions were synthesized and their catalytic activities were compared. nih.gov The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, was tested using these MOFs as catalysts. The reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile. The catalytic efficacy was found to be dependent on the specific structure and metal center of the MOF. nih.gov For instance, the relative catalytic activity for the Knoevenagel condensation followed the order of MOF 2 > MOF 1 > MOF 3 > MOF 4, highlighting the tunability of these materials for specific catalytic applications. nih.gov These MOFs also showed activity in the oxidative conversion of benzaldehyde. nih.gov

Table 2: Heterogeneous Catalysis by Pyridine-2,3-dicarboxylate-Based MOFs (Analogous to 2,3-Quinolinedicarboxylate MOFs)

| Catalyst | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-pdca based MOFs (1-4) | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Catalytic efficacy follows the order 2 > 1 > 3 > 4. | nih.gov |

| 2,3-pdca based MOFs (1-4) | C–H Activation (Oxidation) | Benzaldehyde | Catalytic efficacy follows the order 2 > 4 > 1 > 3. | nih.gov |

The findings from these analogous systems strongly suggest that MOFs derived from this compound would also possess significant potential as heterogeneous catalysts, with the quinoline nitrogen atom potentially offering modified electronic properties and catalytic activities compared to its pyridine (B92270) counterpart.

Bioinorganic Chemistry Perspectives

Bioinorganic chemistry explores the role of metals in biology. This includes the study of metalloenzymes, where metal ions are crucial for catalytic activity, and the development of metal-based drugs and diagnostic agents. nih.govrsc.org The quinoline scaffold is a well-known pharmacophore found in many biologically active compounds, and its derivatives are known to inhibit various enzymes. evitachem.comnih.gov

Metal complexes of quinoline derivatives have been shown to possess enhanced biological activities compared to the free ligands, including antimicrobial and enzyme inhibitory effects. nih.gov For instance, the complexation of antibiotics with metal ions can increase their activity against drug-resistant bacteria. nih.gov

While direct studies on the bioinorganic chemistry of this compound are limited, its structural features suggest significant potential. The ability of the dicarboxylate moiety to chelate essential metal ions could be exploited to design inhibitors for metalloenzymes. nih.gov The metal complexes of this compound could act as mimics of the active sites of metalloenzymes, providing tools to study enzymatic mechanisms or to develop artificial enzymes for specific catalytic transformations. nih.govmdpi.comrsc.org

The demonstrated electrocatalytic activity of Mn(II) and Co(II) complexes of this compound in redox reactions offers a hint towards their potential to mimic the function of redox-active metalloenzymes. rsc.org Many biological processes rely on electron transfer reactions catalyzed by metalloenzymes, and understanding how synthetic complexes mediate such reactions is a fundamental aspect of bioinorganic chemistry. The development of enzyme mimics is a key goal, aiming to replicate the high efficiency and selectivity of natural enzymes in smaller, more robust synthetic molecules. rsc.org The structural and electronic properties of 2,3-quinolinedicarboxylate complexes make them promising candidates for further investigation in this field.

Advanced Applications in Materials Science

Design and Synthesis of Functional Polymeric Materials

The bifunctional nature of quinoline (B57606) dicarboxylic acids makes them valuable monomers in the synthesis of advanced polymers. The two carboxylic acid groups can participate in condensation polymerization reactions to form polyesters and polyamides. Furthermore, these acids are instrumental in creating more complex polymeric structures like polyurethanes and coordination polymers.

In polyurethane synthesis, dicarboxylic acids can be introduced into a reaction mix of diisocyanates and polyols. google.comgoogle.com The process can lead to the formation of polyurethane polymers with pendant carboxylic acid groups, which enhance properties like adhesion and dispersibility, crucial for applications in magnetic recording media and coatings. google.comgoogleapis.com For instance, a broad-spectrum antimicrobial agent, a quinolinecarboxylic acid derivative, was successfully incorporated as a monomer into a polyurethane backbone, creating a polymer with inherent biological activity.